molecular formula C10H14N2O2 B12647001 Phenol, 2-(dimethylamino)-, methylcarbamate (ester) CAS No. 2594-77-6

Phenol, 2-(dimethylamino)-, methylcarbamate (ester)

Cat. No.: B12647001
CAS No.: 2594-77-6
M. Wt: 194.23 g/mol
InChI Key: FJJIZRJPJBMRDP-UHFFFAOYSA-N
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Description

Phenol, 2-(dimethylamino)-, methylcarbamate (ester) is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various industrial and agricultural applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(dimethylamino)-, methylcarbamate (ester) typically involves the reaction of 2-(dimethylamino)phenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

2-(dimethylamino)phenol+methyl isocyanatePhenol, 2-(dimethylamino)-, methylcarbamate (ester)\text{2-(dimethylamino)phenol} + \text{methyl isocyanate} \rightarrow \text{Phenol, 2-(dimethylamino)-, methylcarbamate (ester)} 2-(dimethylamino)phenol+methyl isocyanate→Phenol, 2-(dimethylamino)-, methylcarbamate (ester)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(dimethylamino)-, methylcarbamate (ester) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenols and carbamates.

Scientific Research Applications

Phenol, 2-(dimethylamino)-, methylcarbamate (ester) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-(dimethylamino)-, methylcarbamate (ester) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking the substrate from binding. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2-(1-methylethyl)-, methylcarbamate
  • Phenol, 2-(dimethylamino)-

Uniqueness

Phenol, 2-(dimethylamino)-, methylcarbamate (ester) is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

2594-77-6

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

[2-(dimethylamino)phenyl] N-methylcarbamate

InChI

InChI=1S/C10H14N2O2/c1-11-10(13)14-9-7-5-4-6-8(9)12(2)3/h4-7H,1-3H3,(H,11,13)

InChI Key

FJJIZRJPJBMRDP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC=C1N(C)C

Origin of Product

United States

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